molecular formula C10H15NO2 B1423444 3-(5-Ethylfuran-2-yl)morpholine CAS No. 1270337-07-9

3-(5-Ethylfuran-2-yl)morpholine

Cat. No.: B1423444
CAS No.: 1270337-07-9
M. Wt: 181.23 g/mol
InChI Key: NUZROGSTBLQPSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Ethylfuran-2-yl)morpholine is a useful research compound. Its molecular formula is C10H15NO2 and its molecular weight is 181.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Novel Neurokinin-1 Receptor Antagonists

A study highlights the development of an orally active, water-soluble neurokinin-1 (h-NK1) receptor antagonist, showcasing its effectiveness in pre-clinical tests relevant to emesis and depression. This antagonist demonstrates a high affinity and long central duration of action, with significant solubility in water, marking a promising avenue for clinical applications in treating emesis and depression-related conditions (Harrison et al., 2001).

Antimicrobial Activity

Another research focus is on the synthesis and biological evaluation of morpholine derivatives for antimicrobial properties. For instance, a specific compound was synthesized and tested for antibacterial, antioxidant, and anti-tuberculosis activities, showing remarkable effectiveness against TB with low minimum inhibitory concentration (MIC) values and superior antimicrobial activity. This underscores the potential of morpholine derivatives as promising candidates for developing new antimicrobial agents (Mamatha S.V et al., 2019).

Supramolecular Chemistry

Research on the structures of supramolecular inclusion complexes of morpholine derivatives with cyclodextrins via NMR spectroscopy reveals insights into the interactions and formation of these complexes. These findings are significant for the development of drug delivery systems and understanding the molecular basis of host-guest chemistry (Seilkhanov et al., 2015).

Properties

IUPAC Name

3-(5-ethylfuran-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-2-8-3-4-10(13-8)9-7-12-6-5-11-9/h3-4,9,11H,2,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZROGSTBLQPSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C2COCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-Ethylfuran-2-yl)morpholine
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.